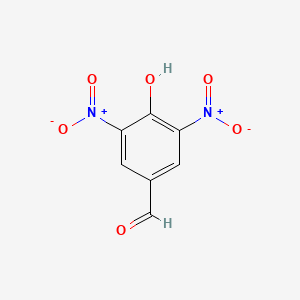

4-Hydroxy-3,5-dinitrobenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAVWLKOYKKDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200142 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52132-61-3 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52132-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 3,5 Dinitrobenzaldehyde

Fabrication of Opto-electronic and Magnetic Materials

The synthesis of metal complexes with ligands derived from substituted salicylaldehydes is an active area of research for creating new materials. While specific research on 4-hydroxy-3,5-dinitrobenzaldehyde in this context is limited in the provided results, the general strategy involves using the aldehyde to create Schiff base ligands that can then coordinate with metal ions. nih.gov The electronic properties of the resulting metal complexes can be tuned by the substituents on the salicylaldehyde (B1680747) ring. For instance, iron(III) complexes with various substituted salicylaldehydes have been synthesized and studied for their interaction with DNA and their antioxidant activity. nih.gov The development of such materials can be relevant for applications in electronics and spintronics.

Interfacing with Nanomaterials for Advanced Applications

The functional groups of this compound and its derivatives offer potential for anchoring these molecules onto the surface of nanomaterials. This functionalization can impart new properties to the nanomaterials or allow for their integration into larger systems. While the direct use of this compound with nanomaterials is not detailed in the search results, the synthesis of Schiff bases and their metal complexes provides a pathway for creating molecules that can interact with or be incorporated into nanostructures.

Ligand Design and Coordination Chemistry

The ability of 4-hydroxy-3,5-dinitrobenzaldehyde to form Schiff bases makes it a valuable precursor for designing ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions.

The condensation of substituted salicylaldehydes with diamines can lead to the formation of di-Schiff base ligands capable of coordinating with multiple metal centers to form di-, tri-, and tetranuclear metal complexes. nih.gov The resulting polynuclear complexes are of interest for their potential catalytic activities and as models for the active sites of metalloproteins. nih.gov

Spectroscopic and Structural Elucidation of 4 Hydroxy 3,5 Dinitrobenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4-hydroxy-3,5-dinitrobenzaldehyde and its derivatives by examining the interaction of these compounds with electromagnetic radiation.

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, characteristic IR absorption bands confirm the presence of its key structural features.

In one study, the IR spectrum of 2-hydroxy-3,5-dinitrobenzaldehyde, a related compound, showed distinct peaks at 3200 cm⁻¹ for the hydroxyl (-OH) group, 2750 cm⁻¹ for the aldehydic carbon-hydrogen (C-H) bond, 1725 cm⁻¹ for the carbonyl (C=O) group, and 1490 cm⁻¹ for the nitro (NO₂) groups. oatext.com The gas-phase IR spectrum of 3,5-dinitro-4-hydroxybenzaldehyde is also available for comparison. nist.gov The analysis of derivatives, such as (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, reveals characteristic bands for the cyano (CN) group at 2260 cm⁻¹, the hydroxyl (OH) group at 3271 cm⁻¹, and the amine (NH) proton at 3197 cm⁻¹. oatext.comoatext.com

The following table summarizes the key IR spectral data for this compound and a representative derivative:

| Functional Group | This compound (cm⁻¹) | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide (cm⁻¹) |

| -OH (hydroxyl) | 3200 oatext.com | 3271 oatext.comoatext.com |

| -CH (aldehydic) | 2750 oatext.com | - |

| C=O (carbonyl) | 1725 oatext.com | - |

| -NO₂ (nitro) | 1490 oatext.com | - |

| -CN (cyano) | - | 2260 oatext.comoatext.com |

| -NH (amine) | - | 3197 oatext.comoatext.com |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits specific signals corresponding to the different protons. oatext.com

A study on 2-hydroxy-3,5-dinitrobenzaldehyde reported the following chemical shifts (δ) in ppm: a singlet at 11.95 ppm for the hydroxyl proton (-OH), a singlet at 10.44 ppm for the aldehydic proton (-CH), and singlets at 9.23 and 8.95 ppm for the aromatic protons. oatext.com The ¹H NMR spectrum of a derivative, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, in DMSO-d₆ showed signals at 10.2 ppm (-OH), 9.8 ppm (methine -CH), 9.5 ppm (-NH), 3.90 ppm (methylene -CH₂), and between 10.8-11 ppm for the aromatic protons. oatext.comoatext.com

The ¹H NMR spectral data is summarized in the table below:

| Proton | 2-Hydroxy-3,5-dinitrobenzaldehyde (δ, ppm in CDCl₃) | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide (δ, ppm in DMSO-d₆) |

| -OH | 11.95 (s, 1H) oatext.com | 10.2 (s, 1H) oatext.comoatext.com |

| -CHO | 10.44 (s, 1H) oatext.com | - |

| Ar-H | 9.23 (s, 1H), 8.95 (s, 1H) oatext.com | 10.8-11 (s, 2H) oatext.comoatext.com |

| -CH (methine) | - | 9.8 (s, 1H) oatext.comoatext.com |

| -NH | - | 9.5 (s, 1H) oatext.comoatext.com |

| -CH₂ | - | 3.90 (s, 2H) oatext.comoatext.com |

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The electron ionization mass spectrum of 3,5-dinitro-4-hydroxybenzaldehyde is well-documented. nist.gov

The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 212.12 g/mol . nist.govnih.gov In the GC-MS analysis of 2-hydroxy-3,5-dinitrobenzaldehyde, the top peak was observed at m/z 194. nih.gov The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing further structural information. uni.lu

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions.

A study on 3,5-dinitrobenzaldehyde, a closely related compound, revealed a monoclinic crystal system with the space group P2₁/n. The crystal structure is characterized by a stacked-layered organization of molecules, with C-H···O interactions within the layers. researchgate.net This type of structural analysis is crucial for understanding the solid-state properties and intermolecular forces that govern the behavior of these compounds. While specific crystallographic data for this compound was not found in the search results, the analysis of its analogue provides valuable insight into its likely crystal packing and hydrogen bonding networks.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For 2-hydroxy-3,5-dinitrobenzaldehyde (C₇H₄N₂O₆), the calculated elemental composition is approximately C, 39.64%; H, 1.90%; and N, 13.21%. Experimental findings from one study showed values of C, 39.60%; H, 1.92%; and N, 13.24%, which are in close agreement with the theoretical values. oatext.com Similarly, for a derivative, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide with the formula C₁₀H₇N₅O₆, the analysis provides further confirmation of its structure. oatext.com

Thermal Characterization for Stability and Decomposition Mechanisms of Derivatives (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of materials. These methods are particularly important for energetic materials like nitro-substituted compounds.

While specific TGA and DSC data for this compound were not detailed in the provided search results, the synthesis of its derivatives, such as hydrazones, often involves monitoring the reaction and product stability at different temperatures. oatext.com For instance, the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is carried out at room temperature, and the final product has a melting point of 230°C, indicating significant thermal stability. oatext.comoatext.com Further studies on related Schiff base derivatives often involve thermal analysis to understand their decomposition pathways and thermal robustness. researchgate.net

Applications of 4 Hydroxy 3,5 Dinitrobenzaldehyde in Organic Synthesis and Materials Science

Ligand Design and Coordination Chemistry

Preparation of Polydentate Ligands (e.g., Salicyldimine Ligands)

4-Hydroxy-3,5-dinitrobenzaldehyde is a key precursor in the synthesis of polydentate ligands, particularly Schiff base ligands like salicyldimines. These ligands are formed through the condensation reaction between the aldehyde group of this compound and the primary amine group of another molecule. The resulting Schiff base contains an imine (-C=N-) group and can coordinate to metal ions through the nitrogen of the imine and the oxygen of the phenolic hydroxyl group.

For instance, 3,5-dinitrosalicylaldehyde (B1217618) (an isomer and closely related compound) has been used to prepare salicyldimine ligands through a Schiff base condensation with allyl-substituted aniline. sigmaaldrich.com Similarly, this compound can be reacted with various primary amines to yield a wide array of salicyldimine ligands with different steric and electronic properties, which can then be used to form metal complexes. mdpi.com The synthesis of these ligands is often straightforward, involving the refluxing of equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. mdpi.com

Synthesis of Metal-Organic Frameworks and Complexes (e.g., Ruthenium(II) Chiral Schiff Base Complexes)

The polydentate ligands derived from this compound are excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination complexes. researchgate.netnih.gov MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The specific properties of the MOF are determined by the choice of the metal and the organic linker.

A notable application of this compound is in the synthesis of chiral Schiff base complexes, particularly with Ruthenium(II). These complexes are of interest due to their potential applications in asymmetric catalysis. researchgate.net The synthesis of such complexes typically involves the initial preparation of the chiral Schiff base ligand by reacting this compound with a chiral amine. This ligand is then reacted with a suitable ruthenium precursor, such as a ruthenium(II) salt, to form the chiral Schiff base complex. nih.govsci-hub.se For example, ruthenium(II) complex-based salen Schiff bases have been synthesized and characterized, with the resulting complexes exhibiting octahedral geometries. nih.gov The synthesis often involves refluxing the ligand with a ruthenium salt in an appropriate solvent. nih.gov The resulting complexes are characterized by various spectroscopic methods to confirm their structure and coordination geometry. nih.govnih.gov

Biological Activity and Mechanistic Studies of 4 Hydroxy 3,5 Dinitrobenzaldehyde and Its Derivatives

Antimicrobial Efficacy: A Broad Spectrum of Activity

Derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde have exhibited notable efficacy against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Spectrum and Potency

Studies have demonstrated the antibacterial potential of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives, which are synthesized from this compound. These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

One particular derivative, a cyanoacetohydrazide, showed significant antibacterial activity. The potency of these derivatives is influenced by the specific substitutions on the aromatic ring. The following table illustrates the zone of inhibition of various synthesized compounds against E. coli and S. aureus.

| Compound | Ar | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) |

| 6a | Benzaldehyde (B42025) | 13 ± 0.8 | 14 ± 1.2 |

| 6b | Anisaldehyde | 15 ± 1.1 | 16 ± 0.7 |

| 6c | 4-Chlorobenzaldehyde | 16 ± 0.8 | 16 ± 0.8 |

| 6d | 4-Bromobenzaldehyde | 17 ± 0.8 | 18 ± 0.3 |

| 6e | 3-Chlorobenzaldehyde | 15 ± 1.1 | 16 ± 0.6 |

| 6f | 3-Nitrobenzaldehyde | 18 ± 0.8 | 17 ± 0.4 |

Antifungal Activity

The same series of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives has also been evaluated for its antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger.

The results indicate that these compounds possess significant antifungal properties. The table below summarizes the antifungal activity of the synthesized compounds, showcasing their zones of inhibition against the tested fungal strains.

| Compound | Ar | A. niger (Zone of Inhibition in mm) | C. albicans (Zone of Inhibition in mm) |

| 6a | Benzaldehyde | 13 ± 0.6 | 14 ± 0.5 |

| 6b | Anisaldehyde | 17 ± 1.1 | 16 ± 0.9 |

| 6c | 4-Chlorobenzaldehyde | 18 ± 0.5 | 18 ± 0.9 |

| 6d | 4-Bromobenzaldehyde | 17 ± 0.7 | 18 ± 0.4 |

| 6e | 3-Chlorobenzaldehyde | 17 ± 0.3 | 16 ± 0.7 |

| 6f | 3-Nitrobenzaldehyde | 19 ± 0.3 | 18 ± 0.5 |

Antioxidant Potential Evaluation

While specific studies on the antioxidant potential of this compound are limited, research on related compounds provides valuable insights. The antioxidant capacity of phenolic compounds is well-documented and is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. eurjchem.comsdiarticle4.comdovepress.com

The antioxidant activity of hydroxybenzaldehydes is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, dihydroxybenzaldehyde derivatives have been studied for their antioxidant capacities, indicating that the molecular structure plays a crucial role in their ability to scavenge free radicals. eurjchem.com A study on sinapic acid and its analogues, which includes a derivative of this compound, reported that the antioxidant capacity of the synthesized analogues, as tested by DPPH and hydroxyl radical scavenging activity, was closely related to the control. nih.gov

Investigation of Pharmacological Profiles of Synthesized Adducts

The versatile chemical nature of this compound allows for the synthesis of various adducts, such as Schiff bases and hydrazones, which have been investigated for a range of pharmacological activities.

Anti-tubercular Investigations

Schiff bases and hydrazones are classes of compounds that have been extensively studied for their anti-tubercular properties. rsc.orgnih.gov The formation of these derivatives from this compound introduces an azomethine group (-C=N-), which is often associated with biological activity.

Research on Schiff bases of other substituted benzaldehydes has shown promising antimycobacterial potential. iscience.in For example, Schiff bases prepared from 4-hydroxy benzaldehyde with 2-amino pyridine have demonstrated promising activity against Mycobacterium. iscience.in While direct studies on adducts of this compound are still emerging, the established anti-tubercular activity of related structures suggests that its derivatives are promising candidates for further investigation in this area.

Anticonvulsant Properties

Hydrazone derivatives have been a focus of research for the development of new anticonvulsant agents. dovepress.comsilae.itnih.gov The core structure of hydrazones, which can be readily synthesized from this compound, is considered a key pharmacophore for anticonvulsant activity.

Studies on salicyloyl hydrazones of substituted benzaldehydes have shown that these compounds can afford protection against both chemically and electrically induced seizures in animal models. silae.it The anticonvulsant effect is influenced by the nature and position of substituents on the aryl ring. For instance, a bromine atom in the para position of the aryl ring was found to be effective. silae.it Although specific data on the anticonvulsant properties of this compound adducts are not yet widely available, the known activity of related hydrazones provides a strong rationale for their exploration as potential anticonvulsant agents.

Anti-inflammatory Response

Derivatives of this compound, particularly hydrazones, have been investigated for their anti-inflammatory properties. oatext.comoatext.com Hydrazide-hydrazone derivatives are a class of compounds known to exhibit a wide range of pharmacological effects, including anti-inflammatory action. oatext.comoatext.com The anti-inflammatory potential of such derivatives is often attributed to their ability to modulate the expression of key inflammatory mediators.

In broader studies of structurally related compounds, 4-hydroxybenzaldehyde (B117250) has been shown to possess anti-inflammatory activities by down-regulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Similarly, 3-Bromo-4,5-dihydroxybenzaldehyde, a natural bromophenol, has demonstrated anti-inflammatory effects by suppressing the production of interleukin-6 (IL-6) and inhibiting the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov While these findings are not directly on this compound, they highlight the potential for benzaldehyde derivatives to interfere with inflammatory pathways.

Table 1: Anti-inflammatory Activity of Related Benzaldehyde Derivatives

| Compound | Mechanism of Action | Reference |

| 4-Hydroxybenzaldehyde | Down-regulation of iNOS and COX-2 | researchgate.net |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Suppression of IL-6 production; Inhibition of NF-κB and STAT1 phosphorylation | nih.gov |

Antidepressant Effects

The antidepressant potential of this compound and its derivatives has been an area of interest in medicinal chemistry. Hydrazone derivatives, in particular, have been identified as possessing antidepressant-like activities. oatext.comoatext.com The mechanism of action for the antidepressant effects of hydrazone derivatives is often linked to their interaction with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a common strategy for the treatment of depression. nih.gov

While specific studies detailing the antidepressant effects of this compound itself are not prevalent, the synthesis of its hydrazone derivatives is a recognized strategy for developing compounds with potential antidepressant activity. oatext.comoatext.com

Antitumor Activity

Research into the antitumor properties of this compound has primarily focused on its derivatives. Hydrazide and hydrazone derivatives have shown promise as potential antitumor agents. oatext.comoatext.com The proposed mechanisms for their anticancer activity are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer development.

Studies on other dihydroxybenzene derivatives have provided insights into potential antitumor mechanisms. For instance, a structure-activity analysis of various dihydroxybenzaldehyde isomers and their derivatives revealed that some of these compounds exhibit significant antitumor activity against L1210 murine leukemia. nih.gov This activity was correlated with the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.gov

Analgesic Properties

The analgesic properties of this compound derivatives, particularly hydrazones, have been noted in the scientific literature. oatext.comoatext.com The analgesic effect of these compounds is thought to be mediated through various mechanisms, including the inhibition of inflammatory pathways that contribute to pain signaling. For example, the anti-inflammatory actions of related benzaldehyde derivatives, such as the suppression of prostaglandins and other inflammatory mediators, can contribute to their analgesic effects. researchgate.netbiomolther.org

Research on 4-hydroxybenzaldehyde and its analogue, 2,4-dihydroxybenzaldehyde, has demonstrated anti-nociceptive activity in acetic acid-induced writhing tests in mice, suggesting a peripheral analgesic effect. researchgate.netbiomolther.org These findings in structurally similar compounds suggest that derivatives of this compound may also possess analgesic properties worthy of further investigation.

Molecular Interactions with Biological Macromolecules

The chemical structure of this compound, also known as 3,5-dinitrosalicylaldehyde (B1217618), imparts it with a reactivity that allows for specific interactions with biological macromolecules.

Electrophilic Reactivity with Proteins and Amino Acids

The aldehyde group of this compound is electrophilic and can react with nucleophilic groups in proteins, most notably the primary amino groups of lysine residues. This reaction typically proceeds through the formation of a Schiff base. The presence of two electron-withdrawing nitro groups on the benzene ring enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This reactivity allows for the chemical modification of proteins and peptides.

Development of Biochemical Probes and Assay Reagents (e.g., Chromogenic Proteinase Substrates)

The reactivity of this compound has been harnessed in the development of biochemical tools. It has been utilized in the preparation of chromogenic proteinase substrates. nih.gov In this application, a peptide sequence that is a target for a specific proteinase is attached to a chromogenic molecule. When the proteinase cleaves the peptide, the chromogenic molecule is released, resulting in a color change that can be measured spectrophotometrically. The dinitrophenyl group of this compound can serve as the chromogenic reporter in such substrates.

Table 2: Applications of this compound in Biochemistry

| Application | Description |

| Protein Modification | The aldehyde group reacts with primary amino groups (e.g., lysine) in proteins to form Schiff bases. |

| Chromogenic Substrates | Used as a component in the synthesis of substrates for proteinase activity assays, where its cleavage leads to a measurable color change. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3,5 Dinitrobenzaldehyde

Quantum Mechanical Simulations

Quantum mechanical simulations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods allow for the calculation of various properties that are often difficult or impossible to determine experimentally.

Electronic Structure Calculations (e.g., Density Functional Theory)

A typical DFT study of this molecule would involve optimizing its geometry to find the most stable arrangement of its atoms. Subsequent calculations would provide key electronic parameters. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally indicates higher chemical reactivity. The electron density distribution, influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group, can be visualized to predict sites susceptible to nucleophilic or electrophilic attack.

While specific DFT studies on 4-hydroxy-3,5-dinitrobenzaldehyde are not extensively available in the public literature, a theoretical study on the related compound 4-hydroxybenzaldehyde (B117250) revealed an electronic dipole moment of 4.66 Debye and a first hyperpolarizability value of 16.5181030 esu, suggesting potential for non-linear optical (NLO) activity due to intramolecular charge transfer. researchgate.net Similar investigations on this compound would be expected to show a more pronounced charge separation due to the strong electron-withdrawing nature of the two nitro groups.

Table 1: Theoretical Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not from a published study on this specific compound.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -3.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 5.8 | Debye |

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the stretching frequencies of the carbonyl group (C=O) of the aldehyde, the O-H stretch of the hydroxyl group, and the symmetric and asymmetric stretches of the nitro groups (NO₂). The positions of these bands provide insight into the electronic environment and intramolecular interactions, such as hydrogen bonding. For instance, the presence of intramolecular hydrogen bonding between the hydroxyl group and an adjacent nitro group would be indicated by a shift in the O-H stretching frequency.

The NIST WebBook provides an experimental gas-phase IR spectrum for 3,5-Dinitro-4-hydroxybenzaldehyde, which can be used as a reference for comparison with theoretical calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) (Note: This table is illustrative and not based on published calculations for this compound.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1710 |

| Hydroxyl (O-H) | Stretch | 3450 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1350 |

| Aromatic C-H | Stretch | 3100 |

Thermochemical Property Prediction

Thermochemical properties are crucial for understanding the stability and energy content of a compound. Computational methods can provide reliable estimates of these values.

Enthalpy of Formation and Decomposition Analysis

The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computational chemistry software can predict this value using various methods, including atomization schemes or isodesmic reactions. For a molecule like this compound, with its high nitrogen and oxygen content, the enthalpy of formation is a key indicator of its energy content.

Decomposition analysis involves the theoretical investigation of the pathways through which a molecule breaks down under thermal stress. By calculating the energy barriers for various bond-breaking and rearrangement steps, the most likely decomposition mechanisms can be identified. For nitroaromatic compounds, initial decomposition steps often involve the cleavage of the C-NO₂ or O-NO bond. Understanding these pathways is important for assessing the thermal stability of the compound.

While specific computational studies on the decomposition of this compound are not readily found, resources like Cheméo list the availability of data such as the enthalpy of formation at standard conditions (ΔfH°gas), though direct values are not provided in the search results.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of techniques to represent and manipulate molecular structures and predict their behavior.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the structural features of a molecule relate to its biological or chemical activity. By analyzing a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, untested molecules.

For this compound, a SAR study would involve comparing its properties and activities with a series of structurally similar benzaldehyde (B42025) derivatives. Key descriptors in such a model could include electronic properties (like atomic charges and dipole moment), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (like the partition coefficient, LogP). These descriptors, calculated using computational methods, would then be correlated with a measured activity, such as enzyme inhibition or antimicrobial efficacy.

A study on sinapic acid and its analogues, which included this compound as an intermediate, explored the cytotoxic effects of the final products. Although this study did not focus on the SAR of the intermediate itself, it highlights the type of biological activity that could be modeled for this class of compounds. The presence of the hydroxyl and dinitro groups on the benzaldehyde ring would be key features in any SAR model, as they significantly influence the molecule's electronic and hydrogen-bonding capabilities.

Future Research Directions and Translational Perspectives

Rational Design of Bioactive Derivatives

The core structure of 4-hydroxy-3,5-dinitrobenzaldehyde serves as a valuable scaffold for the rational design of new chemical entities with tailored biological activities. The aldehyde group is a key reaction site, readily undergoing condensation reactions to form a wide array of derivatives.

A significant area of exploration involves the synthesis of hydrazone derivatives. Hydrazones are a class of compounds known to possess a broad spectrum of pharmacological profiles, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. oatext.comoatext.com For instance, reacting this compound with hydrazides, such as 2-cyanoacetohydrazide, yields (E)-N'-(benzylidene)acetohydrazide derivatives. oatext.comoatext.com The design process can systematically modify various parts of the resulting molecule:

The Hydrazide Moiety: Introducing different substituents to the hydrazide component can modulate the lipophilicity, electronic properties, and steric profile of the entire molecule, influencing its interaction with biological targets.

The Aromatic Aldehyde: While the core is this compound, creating analogues with varied substitution patterns on the phenyl ring can help establish structure-activity relationships (SAR). Studies on related benzaldehydes have shown that substitutions can significantly impact bioactivity. oatext.com

Research efforts are focused on creating libraries of these derivatives and screening them for various biological effects. For example, a synthesized (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative, when further reacted with other aromatic aldehydes, produced compounds with notable antimicrobial properties. oatext.com One such derivative exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, and potent antifungal activity against Aspergillus niger and Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. oatext.com

The table below summarizes examples of how the this compound scaffold can be used to generate bioactive derivatives.

| Derivative Class | Synthetic Precursor(s) | Potential Bioactivity | Research Finding |

| Hydrazones | This compound, 2-cyanoacetohydrazide | Antimicrobial, Antitumor, Anticonvulsant | Derivatives have shown excellent antibacterial and antifungal activities with MIC values comparable to standard drugs like Gentamicin. oatext.com |

| Oxazolones | This compound, N-acylglycine | Antibacterial | Analogous azalactones have been designed and studied for their interaction with bacterial enzymes like DNA gyrase. researchgate.net |

| Schiff Bases | This compound, Primary Amines | Anti-inflammatory, Anticancer | The C=N (imine) bond is a key feature in many biologically active compounds, and its formation is a straightforward synthetic step. |

This table is generated based on findings from related compound classes and illustrates the potential for derivative design.

Exploration of Novel Therapeutic Targets

The diverse biological activities reported for compounds structurally related to this compound suggest that its derivatives could interact with a range of novel therapeutic targets. mdpi.com The quinoline (B57606) and quinolone scaffolds, for example, which share aromatic and functional group features, are known to target enzymes and receptors involved in inflammation, cancer, and infectious diseases. mdpi.com

Future research should focus on identifying the specific molecular targets of newly synthesized derivatives. Key areas for exploration include:

Enzyme Inhibition: Many bioactive molecules function by inhibiting specific enzymes. For derivatives of this compound, potential targets include bacterial DNA gyrase, an essential enzyme for bacterial replication, and various kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov Molecular docking studies on related hydrazones have already explored interactions with EGFR and HER2. nih.gov

Receptor Modulation: Derivatives could be designed to interact with cellular receptors. For instance, cannabinoid receptors have become a target for anticancer therapies, and studies on oxadiazole derivatives have used these receptors for QSAR modeling. nih.gov

Anti-inflammatory Pathways: Given the anti-inflammatory potential of similar phenolic aldehydes, a key target for investigation is the cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) pathways, which are crucial mediators of inflammation. biomolther.org

The identification of these targets will rely on a combination of biochemical assays, cell-based screening, and advanced computational methods.

Sustainable Synthetic Methodologies for Industrial Scale-up

The conventional synthesis of this compound involves the nitration of salicylaldehyde (B1680747). oatext.comoatext.com A typical laboratory procedure involves cooling a mixture of salicylaldehyde and concentrated hydrochloric acid, followed by the dropwise addition of a nitrating mixture (concentrated sulfuric and nitric acids). oatext.comoatext.com This process first yields a mixture of 3- and 5-nitrosalicylaldehyde, which is then subjected to a second nitration to produce the final product with a reported yield of around 85%. oatext.comoatext.com

| Synthesis Step | Reagents | Conditions | Reported Yield |

| First Nitration | Salicylaldehyde, Conc. H₂SO₄, Conc. HNO₃, Conc. HCl | 0°C (ice-salt bath), stirred 2-3 hrs at room temp. | Not specified for intermediate |

| Second Nitration | Mixture of 3- and 5-nitrosalicylaldehyde, Conc. H₂SO₄, Conc. HNO₃ | Ice cold | 85% for this compound |

While effective on a lab scale, this method presents challenges for industrial scale-up, primarily concerning sustainability and safety. The use of large volumes of concentrated strong acids raises environmental and handling concerns. Future research must focus on developing greener, more sustainable synthetic routes.

Key areas for improvement include:

Catalytic Systems: Exploring the use of solid acid catalysts or milder nitrating agents could reduce the reliance on corrosive liquid acids. Research into copper-mediated oxidation of substituted phenols to form hydroxybenzaldehydes points towards alternative catalytic strategies. researchgate.net

Solvent Selection: Replacing hazardous solvents with more environmentally benign alternatives is a core principle of green chemistry. Methods for related compounds have utilized water as a solvent, which is a significant improvement. google.com

Process Simplification and Reagent Recycling: Industrial processes for similar compounds face challenges with reagent consumption and purification. google.com Developing methods where catalysts and reagents can be easily recovered and recycled is crucial for economic viability and sustainability. For example, a patented process for a related compound highlights the advantage of recyclable reagents like zinc chloride. google.comgoogle.com

Alternative Feedstocks: Investigating alternative starting materials, potentially from bio-renewable sources, could further enhance the sustainability profile of the synthesis.

The goal is to develop a process that is not only high-yielding and produces a high-purity product but is also safer, more cost-effective, and has a minimal environmental footprint. google.com

Advanced Computational Approaches for Predictive Modeling

Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive derivatives of this compound. These in silico methods can predict the properties and activities of molecules before they are synthesized, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict their antimicrobial or anticancer potency. ekb.eg These models help identify key molecular features (e.g., steric, electronic, hydrophobic) that are critical for activity, guiding the design of more potent analogues. nih.gov For example, a successful 3D-QSAR model for 1,3,5-triazine (B166579) derivatives yielded high predictive reliability (r²test > 0.95), enabling the design of new, highly potent compounds. ekb.eg

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a specific therapeutic target, such as an enzyme or receptor (a protein). researchgate.netnih.gov By simulating the interaction between a this compound derivative and a target like bacterial DNA gyrase, researchers can estimate the binding affinity and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov This provides insight into the mechanism of action and allows for structure-based drug design.

Predictive Collision Cross Section (CCS): Computational methods can predict physicochemical properties. For instance, the predicted CCS values for this compound provide information about the molecule's size and shape in the gas phase, which is valuable for analytical characterization. uni.lu

| Computational Method | Application | Predicted Information | Example from Related Research |

| QSAR | Predict biological activity based on chemical structure | Potency (e.g., pIC₅₀), identification of key functional groups for activity | A 4D-QSAR model for cannabinoid receptor ligands showed excellent statistical correlation (r² = 0.8487). nih.gov |

| Molecular Docking | Simulate ligand-protein binding | Binding affinity (e.g., Gibbs free energy), binding pose, key amino acid interactions | Docking of azalactones into DNA gyrase identified key hydrogen bonds with Asp-73 and Arg-136. researchgate.net |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity | Pharmacokinetic profile, potential liabilities | In silico evaluation of ADMET properties is a standard step in modern drug design pipelines. ekb.eg |

| Property Calculation | Predict physicochemical properties | XlogP, Molar Refractivity, Collision Cross Section | PubChem provides computed properties for this compound, such as an XLogP3 value of 0.5. nih.gov |

By integrating these computational approaches, future research can adopt a more rational and efficient strategy for designing and optimizing this compound derivatives for specific therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Hydroxy-3,5-dinitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : Adapt condensation reactions used for substituted benzaldehydes. For example, refluxing nitro-substituted precursors in ethanol with glacial acetic acid as a catalyst (5–10 mol%) under inert conditions can minimize side reactions. Solvent choice (e.g., DMSO or acetone) should account for the compound’s limited solubility .

- Critical Parameters : Temperature control (80–100°C), reaction time (4–6 hours), and stoichiometric ratios of aldehyde precursors to nitro-substituted reactants. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is advised .

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC : Use a C18 column with a gradient of phosphate buffer (pH 2.5), methanol, and acetonitrile. Adjust detection wavelength to ~350 nm due to nitro groups’ strong UV absorption .

- Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR (aldehyde proton at δ 10–11 ppm, aromatic protons influenced by nitro groups) .

Q. How should this compound be stored to maintain stability?

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation and photodegradation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How do electron-withdrawing nitro groups influence the reactivity of this compound in condensation reactions?

- Mechanistic Insight : Nitro groups reduce electron density on the aromatic ring, making the aldehyde more electrophilic. This enhances reactivity in nucleophilic additions (e.g., hydrazone formation) but may require milder conditions to avoid over-reactivity. Compare with methoxy-substituted analogs (e.g., Syringaldehyde), where electron-donating groups slow reaction kinetics .

- Case Study : Use 2,4-dinitrophenylhydrazine to form hydrazones; monitor reaction progress via TLC to optimize time and temperature .

Q. What mutagenic risks are associated with this compound, and how can handling protocols mitigate these?

- Risk Assessment : Structural analogs (e.g., 2,4-dinitrophenylhydrazones) exhibit DNA-damaging potential due to nitro group reduction intermediates. Conduct Ames tests to evaluate mutagenicity .

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, lab coats), and OV/AG/P99 respirators during synthesis. Implement waste neutralization (e.g., sodium bicarbonate) before disposal .

Q. Can computational models predict the coordination chemistry of this compound with transition metals?

- Modeling Approach : Employ DFT calculations to study binding affinities with metals like Cu²⁺ or Fe³⁺. Use crystallographic data from related nitroaromatic compounds (e.g., bis-hydrazone complexes) to validate predictions .

- Applications : Design metal-organic frameworks (MOFs) for catalytic or sensing applications, leveraging the aldehyde’s chelating ability .

Data Contradictions and Resolution

- Spectral Data Variance : Discrepancies in reported UV-Vis λmax values for nitroaromatic aldehydes may arise from solvent polarity or pH. Standardize measurements in buffered solutions (pH 7.4) for biological studies .

- Reactivity Conflicts : Some studies report rapid hydrolysis of nitro-substituted aldehydes in aqueous media, while others note stability. Investigate using kinetic assays under varying pH (2–12) to resolve .

Research Gaps

- Biological Activity : Limited data on antioxidant or radioprotective effects (unlike methoxy analogs). Perform DPPH/ABTS assays and compare with Syringaldehyde’s radioprotective mechanisms .

- Thermodynamic Properties : Lack of melting/boiling point data. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。